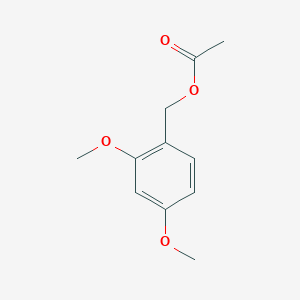
2,4-Dimethoxybenzyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethoxybenzyl acetate is an organic compound with the molecular formula C11H14O4. It is an ester derived from 2,4-dimethoxybenzyl alcohol and acetic acid. This compound is known for its applications in organic synthesis, particularly as a protecting group for alcohols and amines due to its stability and ease of removal under mild conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethoxybenzyl acetate typically involves the esterification of 2,4-dimethoxybenzyl alcohol with acetic acid or acetic anhydride in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of solid acid catalysts in packed bed reactors can enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dimethoxybenzyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,4-dimethoxybenzoic acid.
Reduction: Reduction reactions can convert it back to 2,4-dimethoxybenzyl alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 2,4-Dimethoxybenzoic acid.
Reduction: 2,4-Dimethoxybenzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism by which 2,4-dimethoxybenzyl acetate exerts its effects is primarily through its role as a protecting group. The acetate group provides steric hindrance, protecting the functional group from unwanted reactions. The removal of the protecting group involves acid-catalyzed hydrolysis, which cleaves the ester bond, releasing the free alcohol or amine .
Comparación Con Compuestos Similares
2,4-Dimethoxybenzyl alcohol: The precursor to 2,4-dimethoxybenzyl acetate, used in similar applications as a protecting group.
2,4-Dimethoxybenzoic acid: An oxidation product of this compound, used in organic synthesis.
2,4-Dimethoxybenzylamine: Used in the synthesis of various organic compounds, including pharmaceuticals.
Uniqueness: this compound is unique due to its stability and ease of removal under mild conditions, making it an ideal protecting group in organic synthesis. Its versatility in undergoing various chemical reactions further enhances its utility in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C11H14O4 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
(2,4-dimethoxyphenyl)methyl acetate |
InChI |
InChI=1S/C11H14O4/c1-8(12)15-7-9-4-5-10(13-2)6-11(9)14-3/h4-6H,7H2,1-3H3 |
Clave InChI |
ZOZSHXWJDLZJOW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=C(C=C(C=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


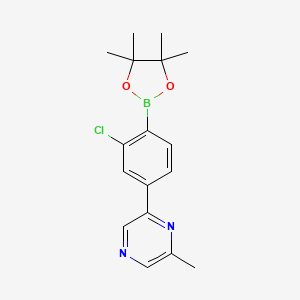

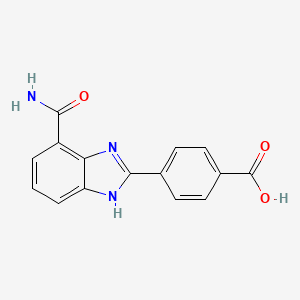
![tert-butyl N-(3-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate](/img/structure/B14026072.png)
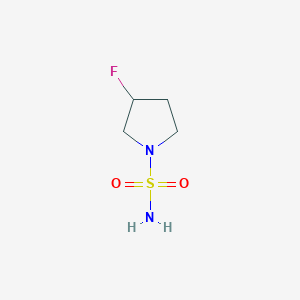
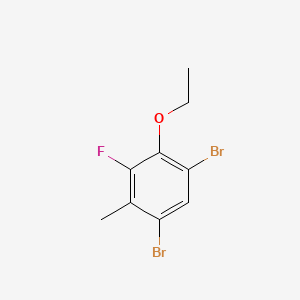
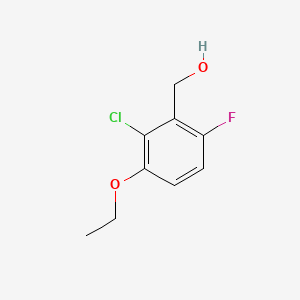
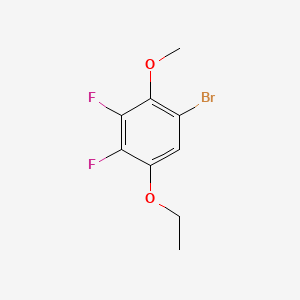
![(R)-4-((3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-bis(methoxymethoxy)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentan-1-ol](/img/structure/B14026088.png)
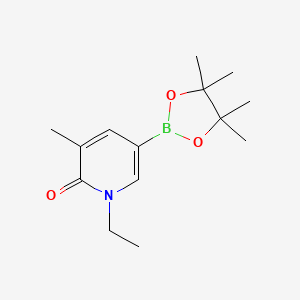

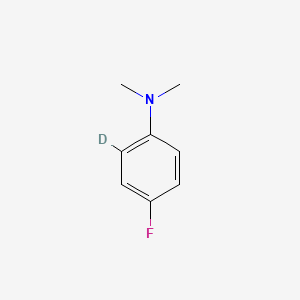

![9-Chloro-5-(((trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14026126.png)
